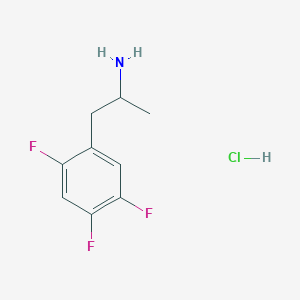

1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride

Description

1-(2,4,5-Trifluorophenyl)propan-2-amine hydrochloride is a fluorinated amphetamine analog characterized by a propan-2-amine backbone substituted with a 2,4,5-trifluorophenyl group. The fluorine atoms at the 2-, 4-, and 5-positions on the aromatic ring confer unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

1-(2,4,5-trifluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-5(13)2-6-3-8(11)9(12)4-7(6)10;/h3-5H,2,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUWUPBQJAVKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1F)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trifluorobenzaldehyde with nitroethane to form 1-(2,4,5-trifluorophenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(2,4,5-trifluorophenyl)propan-2-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced further to form secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,4,5-trifluorophenyl)propan-2-amine;hydrochloride exerts its effects depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent patterns on the phenyl ring, amine configuration, and backbone modifications. Below is a detailed comparison:

Key Observations :

Pharmacological and Metabolic Differences

Serotonergic and Dopaminergic Activity :

- 4-FMA : Exhibits serotonin and dopamine reuptake inhibition due to its para-fluoro substitution, similar to MDMA but with reduced potency .

- TMA-2 : Acts as a 5-HT2A agonist, inducing hallucinations via methoxy groups’ hydrogen-bonding interactions .

- Target Compound: Limited pharmacological data exist, but its trifluorophenyl group may reduce receptor affinity compared to methoxy analogs due to weaker hydrogen-bonding capacity .

Metabolic Stability :

- Fluorinated compounds generally resist oxidative metabolism (e.g., CYP450 enzymes) better than methoxy or methyl analogs. For example, 4-FMA undergoes slower demethylation compared to its methoxy counterparts .

- The trifluorophenyl group in the target compound likely confers superior metabolic stability, as seen in related trifluoromethylated DPP-IV inhibitors ().

Analytical and Regulatory Considerations

Biological Activity

1-(2,4,5-Trifluorophenyl)propan-2-amine;hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group attached to a propan-2-amine backbone. Its chemical formula is represented as C10H12ClF3N, and it has a molecular weight of 235.66 g/mol. The presence of the trifluorophenyl moiety enhances its lipophilicity and metabolic stability, which are crucial for pharmacological applications .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : The reaction of 2,4,5-trifluorobenzaldehyde with nitroethane yields 1-(2,4,5-trifluorophenyl)-2-nitropropene.

- Reduction : This intermediate is reduced using lithium aluminum hydride to produce 1-(2,4,5-trifluorophenyl)propan-2-amine.

- Salt Formation : The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Binding : It may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. The trifluoromethyl group enhances the binding affinity and selectivity towards these targets.

- Microtubule Stabilization : Research indicates that compounds similar to this amine can stabilize microtubules in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Pharmacological Studies

Recent studies have highlighted the compound's potential in various pharmacological contexts:

- Neuroprotective Effects : In transgenic mouse models for tauopathies, derivatives containing the trifluoropropan-2-amine structure demonstrated brain penetration and stabilization of microtubules, suggesting potential applications in treating neurodegenerative disorders .

- Anticancer Properties : Preliminary evaluations indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines by modulating tubulin dynamics and affecting cellular proliferation pathways .

Research Findings and Case Studies

Q & A

Q. What are the recommended synthetic routes for 1-(2,4,5-Trifluorophenyl)propan-2-amine hydrochloride, and how can intermediates be characterized?

A viable synthesis involves reductive amination of 2,4,5-trifluorophenylacetone using sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) in anhydrous conditions, followed by HCl salt formation. Key intermediates (e.g., the ketone precursor) should be characterized via 19F NMR (to confirm fluorine substitution patterns) and HPLC-MS (to verify purity and molecular weight). Fluorinated aromatic amines often require rigorous drying steps to avoid hydrolysis .

Q. What safety protocols are critical for handling fluorinated aryl amines like this compound?

Due to the reactivity of fluorine substituents and potential toxicity:

Q. How can researchers resolve discrepancies in spectroscopic data for fluorinated compounds?

Fluorine’s electronegativity causes complex splitting in 1H NMR . For example, coupling between aromatic protons and adjacent fluorine atoms (J ~8–12 Hz) may obscure signals. Use 19F NMR (δ range: -110 to -130 ppm for trifluorophenyl groups) and 2D-COSY to resolve ambiguities. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced Research Questions

Q. How can the stereochemical stability of this compound be assessed under varying pH and temperature?

Design a kinetic study using chiral HPLC or circular dichroism (CD) to monitor racemization:

- Prepare buffered solutions (pH 2–10) and incubate at 25°C, 40°C, and 60°C.

- Sample at intervals (0–72 hrs) and quantify enantiomeric excess (%ee).

- Data contradiction : Discrepancies may arise from solvent polarity effects; use DFT calculations to model transition states and validate experimental trends .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this amine?

The trifluorophenyl group can hinder catalysis due to electron-withdrawing effects. Test Pd/XPhos or Ni/IPr systems with microwave-assisted heating (120°C, 30 min) to improve yields in Buchwald-Hartwig aminations. Monitor reaction progress via in situ IR for amine consumption. Compare turnover numbers (TON) under inert vs. aerobic conditions to assess catalyst robustness .

Q. How does the compound interact with serotonin receptors in computational vs. experimental models?

- Computational : Perform molecular docking (e.g., AutoDock Vina) using 5-HT2A/2C receptor crystal structures (PDB: 6WGT). Focus on fluorine’s role in π-π stacking and hydrogen bonding.

- Experimental : Use radioligand binding assays (³H-ketanserin for 5-HT2A). Discrepancies between in silico and in vitro Ki values may arise from fluorine’s inductive effects on binding kinetics .

Notes for Methodological Rigor

- Contradiction Analysis : When NMR and MS data conflict (e.g., unexpected adducts), use tandem MS/MS to fragment ions and identify impurities.

- Reproducibility : Batch-to-batch variability in fluorine substitution (e.g., para vs. meta) requires X-ray crystallography for definitive structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.